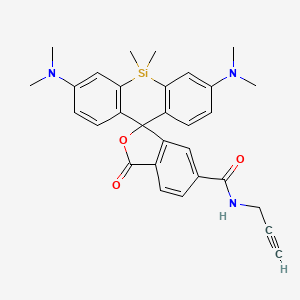

SiR-alkyne

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H31N3O3Si |

|---|---|

Molecular Weight |

509.7 g/mol |

IUPAC Name |

3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C30H31N3O3Si/c1-8-15-31-28(34)19-9-12-22-25(16-19)30(36-29(22)35)23-13-10-20(32(2)3)17-26(23)37(6,7)27-18-21(33(4)5)11-14-24(27)30/h1,9-14,16-18H,15H2,2-7H3,(H,31,34) |

InChI Key |

YFOVCTAKGIZXFD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3 |

Origin of Product |

United States |

Synthetic Methodologies for Sir Alkyne Derivatives

Strategies for Silicon Rhodamine (SiR) Fluorophore Scaffold Generation

The generation of the SiR fluorophore scaffold typically involves the formation of the silicon-containing xanthene core. Early and common synthetic routes for symmetric SiRs often utilize the nucleophilic addition of metalated aryl species to a Si-xanthone intermediate. One reported scheme involves converting N,N-dimethyl-3-bromoaniline to an aniline (B41778) homodimer, followed by the introduction of a silicon atom via reaction with dichlorodimethylsilane (B41323) through di-lithiation and halogen exchange. Oxidation of the resulting xanthene ring then yields the Si-xanthone intermediate. rsc.org

A general strategy for the efficient preparation of Si-fluoresceins and Si-rhodamines from readily synthesized bis(2-bromophenyl)silane intermediates has also been reported. acs.org These dibromides undergo metal/bromide exchange to generate bis-aryllithium or bis(aryl Grignard) intermediates, which can then react with anhydride (B1165640) or ester electrophiles to afford various Si-xanthenes. acs.org This modular approach allows access to SiRh dyes with diverse substitution patterns. acs.org

While symmetric SiRs have been widely developed, asymmetric SiRs offer the potential for precise modulation of absorption and fluorescence wavelengths and allow for the introduction of different functionalities on the two sides of the xanthene ring. rsc.org A novel synthetic scheme for preparing asymmetric SiRs involves a heterodimerization reaction between p-hydroxymethyl anilines and anilines as a key step. rsc.orgresearchgate.net The resulting aniline heterodimers can be transformed into asymmetric Si-xanthones through dilithiation, reaction with dichlorodimethylsilane, and subsequent oxidation at the xanthene 9-position. rsc.org This approach has proven effective for synthesizing various asymmetric SiRs that serve as scaffolds for fluorescent probes. rsc.orgresearchgate.net Asymmetric structures in SiR compounds, where the amino groups at positions 3 and 6 have an asymmetrical arrangement, are a focus of research for developing novel fluorescent probes. google.com

Alkyne Functionalization and Derivatization of SiR Scaffolds

The introduction of the alkyne functional group onto the SiR scaffold is crucial for creating "clickable" SiR derivatives like SiR-alkyne. This compound is specifically described as the N-propargylcarboxamide derivative of the SiR fluorophore. spirochrome.comspirochrome.com This indicates that an alkyne group is incorporated via a propargylcarboxamide linkage, likely attached to an amino group on the SiR scaffold.

Functionalization strategies often involve modifying the SiR scaffold at specific positions to introduce reactive handles that can then be converted into or coupled with alkyne-containing linkers. For example, research has explored the functionalization of silicon xanthone (B1684191) intermediates and resulting Si-rhodamines for the covalent bonding of various groups. mdpi.com While direct synthesis routes specifically detailing the formation of the propargylcarboxamide linkage in this compound from a SiR precursor are not explicitly detailed in the search results, the general approach involves either synthesizing a SiR scaffold that already contains a handle suitable for alkyne attachment or modifying a pre-formed SiR scaffold to introduce such a handle.

One method to introduce functional groups onto the SiR scaffold involves lithium-halogen exchange chemistry followed by reaction with different dichlorosilanes, which can yield Si-leuco dyes that are then oxidized to Si-rhodamines. rsc.orgdicp.ac.cn This approach can potentially introduce groups like chloropropyl silanes, which could serve as a handle for subsequent modification to incorporate an alkyne. rsc.orgdicp.ac.cn

Advanced Synthetic Techniques for Alkyne Moiety Introduction

Advanced synthetic techniques are employed for the precise introduction of alkyne moieties into organic molecules, including complex structures like fluorophore scaffolds. These techniques provide versatile routes to construct carbon-carbon triple bonds.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used in the synthesis of alkynes, particularly in coupling terminal alkynes with aryl or vinyl halides. The Sonogashira reaction is a prominent example of a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often with a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and wide applicability in synthesizing complex molecules. wikipedia.org Other palladium-catalyzed cross-coupling reactions involving alkynes include those with organoboronic acids (Suzuki coupling variant) and organoindium compounds. organic-chemistry.org These methods allow for the construction of internal alkynes and the introduction of alkynyl groups onto various molecular frameworks. organic-chemistry.org The development of environmentally friendly protocols has also led to research into alternative cross-coupling partners, such as the deamidative cross-coupling of amides with terminal alkynes. kaust.edu.sa

Silylformylation and silylcarbocyclization reactions are metal-catalyzed processes that can be applied to alkynes, leading to the formation of functionalized silacycles and heterocyclic compounds containing a vinylsilane moiety. mdpi.comdntb.gov.uaunipi.itx-mol.netresearchgate.net Silylformylation involves the addition of a silyl (B83357) group and a formyl group across a carbon-carbon multiple bond, typically catalyzed by rhodium complexes. mdpi.comdntb.gov.uaresearchgate.netcam.ac.uk This reaction is applicable to both terminal and internal alkynes and generally exhibits high yields and regioselectivity, producing β-silylalkenals which are versatile intermediates for further transformations. mdpi.comcam.ac.uk Intramolecular variants of silylformylation can lead to the synthesis of silacycloalkanes and oxasilacyclopentenes. mdpi.com

Silylcarbocyclization reactions, also often metal-catalyzed (e.g., by rhodium), involve the formation of a ring simultaneously with the addition of a silyl group and a carbon chain across an alkyne. mdpi.comdntb.gov.uaresearchgate.net These reactions are useful for constructing various cyclic systems, including those containing silicon and oxygen or nitrogen heteroatoms. mdpi.comdntb.gov.uaunipi.itx-mol.netresearchgate.net Tandem reactions combining silylformylation and silylcarbocyclization or other transformations like crotylsilylation have been developed for the efficient synthesis of complex molecular fragments from alkynes. nih.govnih.gov While these techniques are not directly described for the synthesis of the SiR scaffold itself, they represent advanced methodologies for incorporating silylated functionalities adjacent to or within carbon frameworks derived from alkynes, which could be relevant for synthesizing alkyne-containing building blocks used in SiR functionalization.

The formation of haloalkynes, molecules containing both a halogen atom and a carbon-carbon triple bond, is another relevant synthetic strategy as haloalkynes are versatile intermediates in organic synthesis. organic-chemistry.orgacs.org Common approaches for synthesizing 1-haloalkynes include the halogenation of metal acetylides, halogenation of terminal alkynes or their derivatives (like trialkylsilyl acetylenes), oxidative halogenation of terminal alkynes, and dehydrohalogenation of 1,1-dihaloalkenes. organic-chemistry.orglnu.edu.cn More recent methods for preparing bromoalkynes include the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) often with a silver catalyst. acs.org Metal-free methods using DBU-activated N-halosuccinimides have also been developed, offering a greener approach to 1-haloalkynes. lnu.edu.cn These methods provide access to alkyne species with a reactive handle (the halogen) that can be further transformed or coupled, potentially in the context of synthesizing alkyne linkers for SiR functionalization.

PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 169494320 |

| Silicon Rhodamine (SiR) | Not applicable (general class) |

| Si-xanthone | Not available (intermediate/general class) |

| N,N-dimethyl-3-bromoaniline | 7903 |

| Dichlorodimethylsilane | 41155 |

| N-bromosuccinimide (NBS) | 6004 |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 16011 |

Data Tables

| Property | Value |

| λAbs | 652 nm |

| λEm | 674 nm |

| εMax | 1.0 × 10⁵ mol⁻¹·cm⁻¹ |

| Molecular Weight | 509.7 g/mol spirochrome.com, 509.67 g/mol medchemexpress.cn |

| Molecular Formula | C₃₀H₃₁N₃O₃Si spirochrome.commedchemexpress.cn |

Research findings also detail the synthesis and properties of various symmetric and asymmetric SiR derivatives, including their absorption and emission wavelengths and quantum yields, which demonstrate the ability to tune the properties of the SiR scaffold through structural modifications. rsc.orgacs.orgrsc.orgdicp.ac.cn While a comprehensive table of synthesis yields for this compound across different routes is not available, the reported synthetic strategies for SiR scaffolds and alkyne introduction highlight the chemical transformations and intermediates involved.

Cyclic Alkyne Scaffold Generation

The synthesis of this compound derivatives primarily focuses on incorporating an alkyne moiety onto the Silicon Rhodamine (SiR) fluorophore scaffold. While the term "this compound" might intuitively suggest a cyclic alkyne integrated within the SiR structure, the prevalent synthetic strategies described in the literature involve the conjugation of a terminal alkyne to the SiR core. This terminal alkyne serves as a reactive handle, most commonly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the labeling of azide-functionalized biomolecules or targets fishersci.ca.

The generation of cyclic alkyne scaffolds, particularly strained cyclic alkynes such as cyclooctynes (e.g., BCN, DBCO), is a significant area within bioorthogonal chemistry due to their ability to undergo copper-free click reactions with azides. sigmaaldrich.comwikipedia.orgnih.gov These strained systems possess inherent reactivity that bypasses the need for a cytotoxic copper catalyst, making them highly valuable for live-cell imaging and in vivo applications. sigmaaldrich.comnih.gov

However, the synthesis of cyclic alkyne scaffolds as an integral part of the SiR fluorophore structure itself is not a widely reported synthetic methodology in the readily available scientific literature. The typical approach involves synthesizing the SiR core and then conjugating a pre-synthesized alkyne-containing linker or group. When strained cyclic alkynes are utilized in conjunction with SiR-based probes for bioimaging, the strained cyclic alkyne moiety is generally present on the biomolecule or target being labeled, while the SiR fluorophore is functionalized with a complementary reactive group, such as an azide (B81097) (forming a SiR-azide probe) or a terminal alkyne (forming a this compound probe for CuAAC with an azide-functionalized cyclic system). chem960.com

Research findings highlight the synthesis of various strained cyclic alkynes and their successful application in SPAAC reactions with azide-modified molecules. sigmaaldrich.comwikipedia.orgnih.gov These synthetic efforts often involve complex cyclization strategies to generate the strained ring system. sigmaaldrich.com For instance, methods for synthesizing endocyclic cycloalkyne amino acids have been explored, often involving ring closure reactions. sigmaaldrich.com However, these methodologies are typically focused on creating the cyclic alkyne module itself, which is then used as a labeling partner, rather than being directly incorporated into the synthesis of the SiR fluorophore's core structure.

Bioorthogonal Reactivity Mechanisms of Sir Alkyne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with SiR-alkyne

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely utilized click chemistry reaction known for its high efficiency, reliability, and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. papyrusbio.comnih.govwikipedia.orgnih.gov this compound, possessing a terminal alkyne group, is a suitable substrate for CuAAC reactions, particularly for conjugating the SiR fluorophore to azide-tagged biomolecules. spirochrome.com

Mechanistic Pathways of Triazole Formation

The CuAAC reaction is not a concerted cycloaddition like the thermal Huisgen reaction, but rather a copper(I)-catalyzed process involving multiple steps. wikipedia.orgnih.gov The generally accepted mechanism involves the copper(I) catalyst coordinating to the terminal alkyne, increasing its acidity and facilitating deprotonation to form a copper(I) acetylide. wikipedia.orgnih.gov This acetylide then reacts with the azide (B81097), leading to the formation of a six-membered copper-containing metallacycle. nih.govuio.no Reductive elimination from this intermediate yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. nih.gov

Computational and experimental studies have provided detailed insights into the catalytic cycle. Some studies suggest the involvement of a single copper atom, while others propose a dicopper mechanism, particularly at higher copper concentrations. wikipedia.orguio.noacs.org The coordination of the azide to the copper-acetylide complex is a key step, followed by the formation of the triazole ring. uio.no The regioselectivity for the 1,4-isomer is a hallmark of the CuAAC reaction, distinguishing it from the thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-isomers. wikipedia.orgnih.gov

Catalysis Systems and Optimization Strategies for Bioconjugation

Effective CuAAC in biological contexts requires careful consideration of the catalyst system due to the potential toxicity of copper ions to living cells. nih.govwikipedia.orgwikipedia.org The active catalytic species is copper(I) (Cu(I)), which is often generated in situ from copper(II) (Cu(II)) salts using a reducing agent. nih.govnih.gov Sodium ascorbate (B8700270) is a commonly employed reducing agent for this purpose. nih.govnih.gov

However, the presence of copper ions and reducing agents can lead to the generation of reactive oxygen species (ROS), which can damage biomolecules. nih.govnih.govresearchgate.net To mitigate this, ligands are often used to chelate copper ions. These ligands can enhance reaction rates and protect biomolecules from oxidative damage by trapping ROS. nih.govresearchgate.net Examples of such ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). nih.govnih.gov

Optimization strategies for CuAAC bioconjugation with this compound involve finding a balance between reaction efficiency, catalyst concentration, and minimizing potential damage to the biological system. Using appropriate ligands and reaction conditions, such as performing reactions in aqueous buffers at physiological pH and temperature, are crucial for successful bioconjugation. nih.gov Heterogeneous catalysis systems using solid supports have also been explored to simplify catalyst removal and reduce potential toxicity. tandfonline.com

Table 1 summarizes common components in CuAAC catalysis systems for bioconjugation.

| Component | Role | Notes |

| Copper(II) Salt | Precursor to active Cu(I) catalyst | Commonly CuSO₄. nih.gov |

| Reducing Agent | Generates Cu(I) from Cu(II) | Sodium ascorbate is widely used; hydrazine (B178648) and hydroxylamine (B1172632) also used. nih.govnih.gov |

| Ligand | Chelates copper, enhances rate, protects biomolecules | THPTA and TBTA are common examples. nih.govnih.gov |

| Buffer System | Maintains physiological pH and ionic strength | Essential for biological compatibility. nih.gov |

| Organic Co-solvent (Optional) | Improves solubility of reactants | Can be used if needed, but aqueous conditions are preferred for biology. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, is a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic metal catalyst like copper. papyrusbio.comnih.govwikipedia.orgrsc.org This makes SPAAC particularly valuable for applications in live cells and organisms where copper toxicity is a concern. wikipedia.org While this compound itself contains a linear alkyne, the SPAAC reaction involves the reaction of an azide with a strained alkyne. Therefore, to utilize this compound in SPAAC, the azide would be attached to the strained alkyne moiety, which then reacts with the alkyne on SiR. Alternatively, SiR could be conjugated to a strained alkyne for reaction with an azide-tagged biomolecule. The principles discussed below apply to the strained alkyne component in a SPAAC reaction involving a SiR conjugate.

Copper-Free Ligation Principles for Biological Compatibility

The fundamental principle behind SPAAC is the use of cyclic alkynes with significant ring strain. papyrusbio.comrsc.orgthieme-connect.de This strain elevates the ground state energy of the alkyne, making it more reactive towards 1,3-dipolar cycloaddition with azides even in the absence of a catalyst. thieme-connect.de The reaction proceeds via a concerted [3+2] cycloaddition, similar to the thermal Huisgen reaction, but is significantly accelerated by the release of ring strain upon formation of the triazole product. wikipedia.org

The copper-free nature of SPAAC is its primary advantage for biological applications. wikipedia.org Unlike CuAAC, which can generate toxic ROS and interfere with cellular processes due to copper ions, SPAAC allows for bioconjugation with minimal perturbation of the biological system. nih.govwikipedia.orgwikipedia.org This enables the labeling of biomolecules in live cells, tissues, and even whole organisms. wikipedia.org

Reactivity Tuning through Strained Alkyne Structural Modifications

The reactivity of strained alkynes in SPAAC can be significantly tuned by modifying their structure. The degree of ring strain is a primary factor influencing reaction kinetics; smaller rings generally exhibit higher strain and thus greater reactivity. thieme-connect.de However, excessive strain can lead to reduced stability of the strained alkyne. thieme-connect.deunm.edu

Researchers have developed various strained alkyne structures to optimize reactivity and stability for different applications. Strategies include incorporating sp2-hybridized centers or heteroatoms into the ring structure. unm.edunih.govnih.gov These modifications can distort the alkyne bond angle further from linearity, increasing strain and reactivity. mdpi.com Examples of commonly used strained alkynes include:

Cyclooctynes (OCT): The foundational strained alkyne, though often exhibiting slower reaction rates compared to modified versions. nih.govpcbiochemres.com

Dibenzocyclooctynes (DBCO) / DIBO: Contain fused benzene (B151609) rings that increase strain and improve reactivity. papyrusbio.comnih.govmdpi.compcbiochemres.com

Difluorocyclooctynes (DIFO): Electron-withdrawing fluorine atoms can influence reactivity. papyrusbio.comwikipedia.orgnih.gov

Bicyclononynes (BCN): Bicyclic structures that impart significant strain. nih.govmdpi.compcbiochemres.com

Biarylazacyclooctynone (BARAC): Incorporates an amide bond, adding strain and influencing reactivity. wikipedia.orgnih.govnih.gov

Tetramethylthiocycloheptyne (TMTH) / TMTHSI: Highly strained seven-membered rings with heteroatoms. nih.govmdpi.com

Table 2 provides examples of strained alkynes used in SPAAC and notes on their structural features and impact on reactivity.

| Strained Alkyne Example | Structural Features | Notes on Reactivity Tuning |

| Cyclooctyne (B158145) (OCT) | Eight-membered ring with an alkyne | Basic structure, reactivity can be slower than modified versions. nih.govpcbiochemres.com |

| DBCO / DIBO | Benzannulated cyclooctyne | Fused benzene rings increase strain and reactivity. papyrusbio.comnih.govmdpi.compcbiochemres.com |

| DIFO | Difluorinated cyclooctyne | Electron-withdrawing fluorines can influence reaction kinetics. papyrusbio.comwikipedia.orgnih.gov |

| BCN | Bicyclic nonyne | Significant ring strain leading to fast reaction rates. nih.govmdpi.compcbiochemres.com |

| BARAC | Biarylazacyclooctynone, contains an amide bond | Amide bond adds strain and influences reactivity. wikipedia.orgnih.govnih.gov |

| TMTH / TMTHSI | Seven-membered ring with heteroatoms and methyl groups | High strain due to smaller ring size; heteroatoms can influence electronic properties. nih.govmdpi.com |

Beyond strain, electronic effects from substituents on the strained alkyne can also be used to tune reactivity. unm.edunih.gov Balancing reactivity with stability and aqueous solubility is crucial for designing effective strained alkynes for biological applications. thieme-connect.deunm.edumdpi.com

Other Bioorthogonal Reaction Modalities for Alkyne Conjugation

While CuAAC and SPAAC are the most prominent bioorthogonal reactions involving alkynes, other modalities can also be utilized for alkyne conjugation in biological settings. These reactions offer alternative strategies depending on the specific application and desired reaction characteristics.

One such modality is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike CuAAC which primarily yields 1,4-triazoles from terminal alkynes, RuAAC, typically catalyzed by ruthenium complexes, can react with both terminal and internal alkynes and regioselectively produces 1,5-disubstituted triazoles. nih.govwikipedia.org This offers an alternative regiochemical outcome for alkyne conjugations.

Another relevant reaction is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) . This copper-free reaction involves the cycloaddition between a strained alkyne (such as a cyclooctyne) and a nitrone, forming N-alkylated isoxazolines. wikipedia.orgwikipedia.org SPANC can exhibit fast kinetics and has been used for live cell labeling. wikipedia.org

Thiol-yne reactions involve the reaction between a thiol and an alkyne to form a vinyl sulfide. While often initiated by radicals or light, some variations can be considered bioorthogonal under specific conditions and have been used in polymer chemistry and material science, with potential for bioconjugation. nih.govpcbiochemres.com

Furthermore, photoactivatable bioorthogonal reactions involving alkynes are being explored. These methods utilize light to trigger the reactivity of a caged or unreactive alkyne species, allowing for spatiotemporal control over the conjugation event. nih.gov

While the Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a highly reactive bioorthogonal click chemistry method, it typically involves the reaction between a tetrazine and a strained alkene or, less commonly, a strained alkyne. rsc.orgnih.govresearchgate.netresearchgate.net While strained alkynes can participate as dienophiles in IEDDA, the reaction is more commonly associated with strained alkenes like trans-cyclooctene (B1233481) (TCO).

These alternative bioorthogonal alkyne conjugation methods provide a broader toolkit for researchers to select the most suitable reaction based on factors such as desired regioselectivity, catalyst requirements, reaction kinetics, and compatibility with the biological system and the specific alkyne-tagged molecule like this compound.

Table 3 provides a brief overview of other bioorthogonal reaction modalities for alkyne conjugation.

| Reaction Modality | Reactants Involved | Product Formed | Key Features |

| Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Alkyne, Azide | 1,5-Triazole | Ruthenium catalyst, reacts with terminal and internal alkynes. nih.govwikipedia.org |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne, Nitrone | N-alkylated Isoxazoline | Copper-free, fast kinetics, used for live cell labeling. wikipedia.orgwikipedia.org |

| Thiol-yne Reaction | Alkyne, Thiol | Vinyl Sulfide | Can be radical or light-initiated, potential for bioconjugation. nih.govpcbiochemres.com |

| Photoactivatable Alkyne Reactions | Caged/Unreactive Alkyne | Various | Light-triggered reactivity, spatiotemporal control. nih.gov |

| Inverse Electron-Demand Diels-Alder (IEDDA) with Alkynes | Strained Alkyne, Tetrazine | Dihydropyridazine (B8628806)/Pyridazine (B1198779) | Highly reactive, typically involves strained alkenes but strained alkynes can act as dienophiles. rsc.orgnih.govresearchgate.netresearchgate.net |

Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Alkyne-Containing Probes

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a highly valuable tool in bioorthogonal chemistry due to its exceptional reaction rates and selectivity under physiological conditions. illinois.edunih.govrsc.org This reaction typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, which can be a strained alkene or an alkyne. illinois.edursc.org The reaction between a tetrazine and an alkyne proceeds via a cycloaddition event, forming an unstable dihydropyridazine intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂) and yield a stable pyridazine product. illinois.edu

In the context of this compound, the compound functions as the alkyne-containing probe, acting as the dienophile in an IEDDA reaction. This reaction is typically performed with a biomolecule that has been modified with a tetrazine functional group. The conjugation of this compound to the tetrazine-tagged biomolecule results in a stable covalent linkage, effectively labeling the target biomolecule with the SiR fluorophore.

A key advantage of tetrazine ligations, including those involving alkynes, is their rapid kinetics, which are significantly faster than many other bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. illinois.edunih.gov This rapid reactivity allows for efficient labeling even at low concentrations of the reactants and within relatively short timescales, which is crucial for live-cell imaging and in vivo applications where probe concentration and incubation times need to be minimized to reduce potential off-target effects or metabolism. frontiersin.orgnih.gov

Research findings highlight the efficiency of tetrazine reactions with various dienophiles. While specific kinetic data for the reaction between this compound and a tetrazine-modified biomolecule may vary depending on the specific tetrazine and alkyne structures and the biological environment, the general class of tetrazine-alkyne IEDDA reactions is characterized by fast second-order rate constants. For example, tetrazines react with strained alkenes with second-order rate constants up to 10⁴ M⁻¹s⁻¹. illinois.edu Although alkynes are generally less reactive dienophiles in IEDDA compared to strained alkenes like trans-cyclooctene (TCO), the reaction with tetrazines is still sufficiently fast for many bioorthogonal applications. illinois.edu

The reaction scheme involves the [4+2] cycloaddition between the tetrazine (diene) and the alkyne of this compound (dienophile), followed by the extrusion of N₂:

Tetrazine + this compound → [Intermediate] → Product-SiR + N₂

This reaction is highly selective, as tetrazines and alkynes are largely inert to the functional groups commonly found in biological systems. wikipedia.orgfrontiersin.org

Orthogonal Bioorthogonal Strategies for Multi-Biomolecule Labeling

Labeling and imaging multiple distinct biomolecules simultaneously within a single biological system requires the use of orthogonal bioorthogonal reactions. Orthogonality in this context means that two or more bioorthogonal reactions can be carried out concurrently within the same environment without their reactive partners cross-reacting with each other or with endogenous biological molecules. wikipedia.orgbuffalo.edubiorxiv.org This allows for the independent labeling of different targets using distinct bioorthogonal reaction pairs.

The this compound + tetrazine reaction pair is well-suited for inclusion in orthogonal labeling strategies. Its high selectivity and fast kinetics ensure minimal interference with other bioorthogonal reactions or cellular processes. frontiersin.orgnih.gov A common strategy for multi-biomolecule labeling involves combining the IEDDA reaction (using a tetrazine and a dienophile like an alkyne or strained alkene) with the copper-free azide-alkyne cycloaddition (SPAAC). wikipedia.orgbuffalo.eduwikipedia.org

SPAAC involves the reaction between an azide and a strained cyclooctyne (such as cyclooctyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN)). wikipedia.orgbuffalo.eduwikipedia.org This reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for live-cell and in vivo applications. buffalo.eduwikipedia.org

In an orthogonal labeling experiment utilizing this compound, one biomolecule target could be functionalized with a tetrazine handle, while a second biomolecule target is functionalized with an azide handle. Subsequently, this compound can be introduced to label the tetrazine-tagged biomolecule via IEDDA, and a different fluorescent probe conjugated to a strained cyclooctyne (e.g., a green or blue fluorescent protein or dye conjugated to DBCO or BCN) can be introduced to label the azide-tagged biomolecule via SPAAC.

Alternatively, the handles could be swapped: one target tagged with an alkyne (to react with a tetrazine-fluorophore like SiR-tetrazine) and another tagged with an azide (to react with a cyclooctyne-fluorophore like SiR-DBCO or a different color fluorophore-DBCO conjugate). Given the focus on this compound, the primary orthogonal strategy would involve using this compound (reacting with tetrazine) alongside a separate azide-cyclooctyne pair.

The orthogonality of the tetrazine ligation and SPAAC has been demonstrated in cellular settings, enabling the simultaneous imaging of two different biomolecules. illinois.edu This allows researchers to study the spatial and temporal relationships between different cellular components or processes in living systems with high specificity and minimal background.

Compound Information

| Compound Name | Description | PubChem CID (if available) |

| This compound | Silicon-rhodamine (SiR) fluorophore conjugated to an alkyne functional group. | N/A* |

| Tetrazine | Electron-poor diene used in IEDDA reactions. | See examples below |

| 3,6-diphenyl-1,2,4,5-tetrazine | A common tetrazine derivative. | 23263 |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | A common tetrazine derivative. | 315109 |

| Azide | Functional group used in azide-alkyne click chemistry. | See examples below |

| Azido-PEG3-biotin | An example of an azide-containing molecule. | 60146223 |

| 4-Azidophenylalanine | An example of an azide-containing molecule. | 3080772 |

| Cyclooctyne | A strained alkyne used in copper-free click chemistry (SPAAC). | 137207 |

| DBCO (Dibenzocyclooctyne) | A strained cyclooctyne derivative used in SPAAC. | Part of conjugates, e.g., 86580441 (Cy5.5 DBCO) |

| BCN (Bicyclo[6.1.0]nonyne) | A strained cyclooctyne derivative used in SPAAC. | N/A (structure dependent) |

Interactive Data Table: Representative Bioorthogonal Reaction Kinetics

The following table provides representative second-order rate constants for common bioorthogonal reactions to illustrate the relative speed of tetrazine ligations. Specific rates can vary based on reactant structure and reaction conditions.

| Bioorthogonal Reaction Pair | Example Dienophile/Alkyne | Example Diene/Azide | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Type |

|---|---|---|---|---|

| Tetrazine Ligation (with strained alkene) | trans-Cyclooctene (TCO) | Tetrazine | 10⁰ - 10⁴ | Literature illinois.edunih.gov |

| Tetrazine Ligation (with alkyne) | Alkyne | Tetrazine | Generally lower than with strained alkenes | Literature illinois.edu |

| SPAAC (Strain-Promoted Azide-Alkyne) | Strained Cyclooctyne | Azide | 10⁻³ - 10⁻¹ | Literature wikipedia.orgrsc.org |

| CuAAC (Copper-Catalyzed Azide-Alkyne) | Terminal Alkyne | Azide | 10⁻¹ - 10⁰ (requires Cu catalyst) | Literature buffalo.edu |

Note: The rate constant range for Tetrazine Ligation with alkyne is generally lower than with strained alkenes, but still often sufficient for bioorthogonal applications. The table provides a general comparison based on common literature values.

Bioorthogonal Labeling Strategies Utilizing Sir Alkyne

Labeling of Cellular Macromolecules and Metabolites

The bioorthogonal reactivity of SiR-alkyne, primarily its ability to participate in click chemistry with azides, enables its application in labeling a wide range of cellular macromolecules and metabolites. This is achieved by incorporating a bioorthogonal handle, such as an azide (B81097), into the target molecule, which can then be conjugated to this compound.

Protein Labeling via Genetically Encoded Bioorthogonal Tags

Protein labeling using this compound often involves the incorporation of a bioorthogonal handle, such as an azide or a strained alkyne/alkene, into the target protein. One powerful approach for achieving this is through genetic code expansion technology, which allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. nih.gov UAAs bearing functional groups like azides or strained alkynes/alkenes can be introduced into the protein sequence. nih.gov Subsequently, a bioorthogonal reaction, such as SPAAC or the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), can be used to attach a fluorophore-conjugated probe to the UAA-modified protein. nih.gov While this compound itself would typically react with an azide handle on the protein via CuAAC, or potentially with a strained alkyne handle if SiR were modified with an azide (SiR-azide), the principle involves a bioorthogonal reaction between a tag on the protein and a reactive group on the SiR probe. Studies have explored site-specific bioorthogonal labeling for imaging intracellular proteins in living cells using genetically encoded strained alkyne or alkene-containing amino acids and tetrazine-fluorophores, which undergo IEDDA. nih.gov This demonstrates the broader strategy of using genetically encoded tags for subsequent bioorthogonal labeling with fluorescent probes like SiR conjugates.

Nucleic Acid Labeling (DNA, RNA) Methodologies

Bioorthogonal chemistry, including click reactions, is widely used for labeling nucleic acids (DNA and RNA) to study their localization, structure, and dynamics. nih.govbiosynth.com This typically involves incorporating modified nucleotides containing a bioorthogonal functional group, such as an alkyne or an azide, into the nucleic acid sequence. nih.govbiosynth.com For instance, modified nucleotide analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analogue with a terminal alkyne group, can be incorporated into newly synthesized DNA during cell proliferation. biosynth.com Following incorporation, a click reaction between the alkyne handle on the DNA and a fluorophore-conjugated azide (or vice versa) is performed to visualize the labeled DNA. biosynth.com While EdU is commonly used with azide-functionalized fluorophores, the reverse reaction is also possible where an alkyne-modified probe like this compound could react with an azide-modified nucleic acid. However, the CuAAC reaction, often used with terminal alkynes like in EdU, is generally limited to in vitro or fixed cell applications due to copper toxicity. nih.gov Copper-free click chemistry methods, such as SPAAC or IEDDA, are preferred for labeling nucleic acids in living systems. nih.gov SiR-azide, for example, can react with strained alkynes without copper. spirochrome.com This highlights that while this compound itself would primarily participate in CuAAC with azides, the broader principle of alkyne-azide click chemistry is central to nucleic acid labeling strategies, and SiR conjugates can be designed with either the alkyne or azide handle depending on the desired reaction and target modification.

Lipid Imaging and Metabolic Tracing Applications

Alkyne-modified lipids have emerged as valuable tools for tracing lipid metabolism and imaging lipid dynamics in cells. biologists.comspringernature.comresearchgate.net These clickable lipid analogs can be incorporated into cellular membranes and metabolic pathways through analog feeding. biologists.comannualreviews.org Once incorporated, the alkyne handle on the lipid can be targeted with a fluorescent probe bearing a complementary functional group, such as an azide or tetrazine, via a bioorthogonal reaction. annualreviews.org This allows for the visualization and tracking of specific lipid species and their metabolic products. For instance, clickable choline (B1196258) analogs like azidoethyl-choline (AECho) can be used for metabolic labeling of phosphatidylcholine (PC), followed by SPAAC tagging with dye-conjugated cyclooctynes for imaging in live cells. annualreviews.org Similarly, bifunctional lipids containing both an alkyne and a diazirine group have been used to track lipid internalization from the plasma membrane. annualreviews.org While the literature often describes alkyne lipids reacting with azide or tetrazine probes, the reverse scenario where this compound reacts with an azide-modified lipid is also conceptually possible within the framework of bioorthogonal lipid labeling. Alkyne lipids, in conjunction with click chemistry and techniques like mass spectrometry, enable highly sensitive tracing procedures and even multiplexed analysis of numerous labeled lipid species. springernature.comresearchgate.net

Glycan Engineering and Visualization Techniques

Bioorthogonal chemistry plays a significant role in the engineering and visualization of glycans. Metabolic labeling strategies involve feeding cells with modified sugar analogs that contain a bioorthogonal functional group, such as an azide or an alkyne. acs.org These modified sugars are then incorporated into cellular glycans through normal metabolic pathways. acs.org Once the bioorthogonal handle is incorporated into the glycan structures, a fluorescent probe bearing a complementary reactive group can be used to label the glycans via a bioorthogonal reaction. acs.org For example, alkyne sugar analogs are amenable to bioorthogonal label incorporation. acs.org While the common approach involves azide-modified glycans reacting with alkyne probes, or alkyne-modified glycans reacting with azide probes, the use of this compound would involve its reaction with azide-modified glycans, typically via CuAAC. The choice of bioorthogonal reaction (CuAAC, SPAAC, IEDDA) depends on the specific sugar analog and probe used, as well as the experimental conditions (in vitro, fixed cells, live cells).

Methodological Considerations for In Vitro and In Cellulo Applications

The application of this compound in bioorthogonal labeling requires careful consideration of methodological aspects, particularly when moving from in vitro experiments to in cellulo studies. The choice of the bioorthogonal reaction is paramount. While the CuAAC reaction between alkynes and azides is highly efficient and widely used in vitro, the copper catalyst's toxicity limits its direct application in live cells. wikipedia.orgnih.gov For in cellulo labeling, copper-free click chemistry approaches, such as SPAAC (using strained cyclooctynes and azides) or IEDDA (using tetrazines and strained alkenes or alkynes), are preferred due to their biocompatibility. wikipedia.orgnih.gov

When using this compound, which contains a terminal alkyne, for in cellulo applications, the CuAAC reaction would necessitate the presence of copper, thus limiting its use primarily to fixed cells. Alternatively, if the target molecule in live cells is modified with an azide, a SiR probe modified with a strained alkyne (like SiR-BCN or SiR-DBCO) could be used for SPAAC. invivochem.cn Conversely, if the target is modified with a strained alkene or alkyne, a SiR probe modified with a tetrazine (like SiR-tetrazine) could be used for IEDDA. The design of the SiR conjugate (alkyne, azide, tetrazine, etc.) must be matched with the bioorthogonal handle incorporated into the target molecule and the desired reaction type suitable for the experimental system (in vitro, fixed cells, live cells).

Factors such as probe concentration, incubation time, and potential off-target labeling must be optimized for specific applications. The fluorogenic nature of SiR probes, where fluorescence increases upon target binding, is advantageous for reducing background in cellular imaging. cytoskeleton.com However, ensuring efficient delivery of the probe into cells and specific labeling of the target molecule while minimizing non-specific interactions are crucial for successful in cellulo experiments.

Multiplexed Imaging Approaches with this compound Conjugates

Multiplexed imaging, the simultaneous visualization of multiple cellular components, is a powerful technique for studying complex biological processes. This compound conjugates can be integrated into multiplexed imaging strategies, particularly when combined with other fluorophores and orthogonal bioorthogonal reactions.

One approach to multiplexing involves using this compound (or another SiR conjugate with a different reactive group) in conjunction with probes labeled with spectrally distinct fluorophores that are compatible with different bioorthogonal chemistries. For example, a target molecule modified with an azide could be labeled with this compound via CuAAC (in fixed cells). Simultaneously, a second target molecule modified with a strained alkyne could be labeled with a tetrazine-conjugated fluorophore with a different emission spectrum via IEDDA. The orthogonality of the click reactions ensures that each probe selectively labels its intended target.

The spectral properties of SiR, which emits in the far-red region, make it well-suited for multiplexing as its signal can be readily separated from commonly used green or red fluorescent proteins (e.g., GFP or mCherry) or fluorophores that emit at shorter wavelengths. spirochrome.comspirochrome.com This allows for simultaneous imaging of SiR-labeled targets alongside other fluorescently tagged structures.

Advanced Microscopy Applications of Sir Alkyne Probes

Live-Cell Imaging Methodologies

Live-cell imaging with fluorescent probes like SiR-alkyne presents a unique set of challenges, primarily related to maintaining cell health and obtaining high-quality data over time. The following sections detail strategies to mitigate these challenges and optimize imaging protocols.

Strategies for Minimizing Photo-Induced Cellular Stress

A major limitation in live-cell fluorescence microscopy is phototoxicity, which arises from the damaging effects of excitation light on cellular components, often mediated by the production of reactive oxygen species (ROS). nih.gov Minimizing this photo-induced stress is crucial for obtaining physiologically relevant data.

Several strategies can be employed to reduce phototoxicity when using this compound probes:

Optimizing Illumination: A primary approach is to minimize the total light dose delivered to the sample. This can be achieved by using the lowest possible excitation laser power that still provides an adequate signal-to-noise ratio. line-a.co.il A common strategy is to use longer exposure times with lower illumination power, which can be less damaging than short, high-intensity exposures. line-a.co.il

Wavelength Selection: this compound's excitation in the far-red region of the spectrum (around 650 nm) is inherently less phototoxic than excitation with shorter wavelength light (e.g., blue or green), as lower-energy photons are less likely to induce cellular damage. researchgate.net

Use of Antioxidants: Supplementing the imaging medium with antioxidants can help neutralize ROS produced during imaging. nih.gov Commonly used antioxidants include Trolox, a water-soluble derivative of vitamin E, and ascorbic acid. nih.govmpi-cbg.de

Controlling the Imaging Environment: Maintaining the cells in a healthy state by providing the correct temperature, humidity, and CO₂ levels in a stage-top incubator is fundamental to reducing their sensitivity to light-induced stress.

A summary of key phototoxicity minimization strategies is presented in the table below.

| Strategy | Principle | Key Benefit |

| Lower Excitation Power | Reduces the rate of fluorophore excitation and subsequent ROS production. | Direct reduction of phototoxic effects. |

| Longer Exposure Times | Allows for signal accumulation with lower instantaneous light intensity. | Minimizes peak light-induced damage. |

| Far-Red Excitation | Uses lower energy photons that are less damaging to cellular components. | Reduced intrinsic phototoxicity. |

| Confined Illumination | (e.g., LSFM, TIRF) Illuminates only the region of interest. | Drastically reduces overall light dose. |

| Antioxidant Supplementation | Scavenges reactive oxygen species generated during imaging. | Mitigates the chemical damage from ROS. |

Optimization for Intracellular Delivery and Retention Mechanisms

The effective use of this compound in live-cell imaging hinges on its efficient delivery into the cell and retention at the site of interest. As a small, cell-permeable molecule, this compound can readily cross the plasma membrane. spirochrome.com However, its primary application involves a "click" reaction with an azide-modified target, which is central to its delivery and retention.

The delivery and retention process can be optimized through several mechanisms:

Metabolic Labeling: The most common strategy for targeting this compound is to first introduce an azide-modified precursor molecule that is incorporated into a specific class of biomolecules through the cell's own metabolic pathways. For example, azide-modified amino acids or sugars can be used to label newly synthesized proteins or glycans, respectively.

Click Chemistry: Once the azide-modified molecule is incorporated, this compound is added to the cells. The highly specific and bio-orthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is then used to covalently link the this compound to the azide-tagged biomolecule. spirochrome.com This covalent bond ensures long-term retention of the probe at the target location.

Probe Concentration and Incubation Time: Optimizing the concentration of this compound and the incubation time is critical. High concentrations can lead to non-specific background staining, while insufficient concentrations may result in poor labeling. The optimal conditions are cell-type and target-dependent and must be determined empirically.

Wash-out Steps: Thorough washing steps after incubation with this compound are necessary to remove any unbound, freely diffusing probe from the cytoplasm, thereby improving the signal-to-noise ratio.

Chemical Modifications for Enhanced Retention: While the covalent nature of the click reaction is the primary retention mechanism, modifications to the probe itself could further enhance its retention. For instance, the incorporation of charged functional groups can hinder the probe's ability to cross membranes, effectively trapping it inside the cell once it has entered and reacted. nih.gov

Super-Resolution Microscopy Techniques Utilizing this compound Derivatives

The diffraction limit of light restricts the resolution of conventional fluorescence microscopes to approximately 200-250 nm. Super-resolution microscopy techniques overcome this limitation, enabling the visualization of cellular structures at the nanoscale. The photophysical properties of SiR dyes make them excellent candidates for several super-resolution modalities.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser. wikipedia.org This effectively narrows the area from which fluorescence is emitted, leading to a significant improvement in resolution. nih.gov

This compound and its derivatives are particularly well-suited for STED microscopy for several reasons:

Emission Spectrum: The emission maximum of SiR is in the far-red (around 670 nm), which is compatible with commonly used STED depletion lasers (e.g., 775 nm). abberior.rocks

High Photostability: SiR dyes are highly resistant to photobleaching, which is a crucial attribute for enduring the high laser intensities used in STED imaging. abberior.rocks

Large Stokes Shift: A large separation between the excitation and emission peaks reduces crosstalk between the excitation and depletion lasers.

In practice, this compound is used to label specific structures via click chemistry, which are then imaged using a STED microscope. This approach has been successfully used to visualize a variety of subcellular structures, such as the cytoskeleton and nuclear pores, with nanoscale resolution. nih.gov

Structured Illumination Microscopy (SIM)

SIM is a super-resolution technique that uses a patterned illumination field to generate moiré fringes, which are interference patterns that contain high-frequency spatial information about the sample. nih.gov By acquiring multiple images with the illumination pattern shifted and rotated, a super-resolved image can be computationally reconstructed, typically with a twofold improvement in resolution in both lateral and axial dimensions. nih.gov

A key advantage of SIM is its compatibility with a wide range of standard fluorophores, including this compound. researchgate.net The technique uses lower laser powers than STED, making it generally less phototoxic and more suitable for live-cell imaging over extended periods. researchgate.net The use of this compound in SIM allows for the specific labeling of cellular targets, which can then be imaged with a resolution of around 100-120 nm. This has proven valuable for studying the organization of organelles and protein complexes that are not resolvable by conventional microscopy. nih.gov

Single-Molecule Localization Microscopy (SMLM)

SMLM techniques, which include Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), achieve super-resolution by temporally separating the fluorescence of individual molecules. nih.gov In a typical SMLM experiment, only a sparse subset of fluorophores is activated and imaged at any given time. By precisely localizing the center of each single-molecule emission and accumulating these localizations over thousands of frames, a super-resolved image is constructed. nih.gov

The properties of SiR dyes, including their ability to be photoswitched between fluorescent "on" and dark "off" states under specific buffer conditions and laser illumination, make them suitable for SMLM. The alkyne group on this compound allows for its targeted attachment to azide-labeled proteins, enabling the study of their spatial distribution and organization at the single-molecule level. spirochrome.com This approach provides insights into the stoichiometry and arrangement of protein complexes with a precision of tens of nanometers.

The table below summarizes the key features of these super-resolution techniques in the context of this compound applications.

| Technique | Principle | Typical Resolution | Key Advantage with this compound |

| STED | Depletion of fluorescence at the periphery of the excitation spot. | 30-80 nm | Excellent photostability and spectral properties of SiR for high-resolution imaging. |

| SIM | Moiré fringe generation and computational reconstruction. | 100-120 nm | Lower phototoxicity, suitable for live-cell imaging of this compound labeled structures. |

| SMLM | Temporal separation and localization of single molecules. | 20-50 nm | Enables quantitative analysis of molecular distributions and protein counting. |

Stimulated Raman Scattering (SRS) Imaging with Alkyne Tags

Stimulated Raman Scattering (SRS) microscopy is a powerful nonlinear vibrational imaging technique that enables the highly sensitive and specific visualization of molecules in living systems. nih.gov The method utilizes alkyne tags (containing a carbon-carbon triple bond, C≡C) as small, bioorthogonal reporters. columbia.edu In SRS microscopy, two synchronized laser pulse trains, a pump beam and a Stokes beam, are focused onto the sample. spirochrome.com When the energy difference between the pump and Stokes photons matches the vibrational frequency of a specific chemical bond, such as the alkyne's C≡C stretch, the Raman scattering signal is amplified by a factor of up to 10⁸ through stimulated emission. nih.govcolumbia.edu This process significantly enhances the otherwise weak spontaneous Raman signal, allowing for rapid and sensitive imaging. columbia.edu

The alkyne group is an ideal tag for this purpose due to its unique vibrational properties. nih.gov The C≡C stretching motion results in a substantial change in polarizability, producing a sharp and strong Raman peak. nih.govpku.edu.cn By tuning the SRS laser frequencies to resonate with this specific alkyne vibration, it is possible to generate high-contrast images showing the precise distribution of the alkyne-tagged molecules within cells and tissues. nih.gov This direct imaging of the alkyne tag bypasses the need for secondary labeling steps, such as the click chemistry reactions required to attach fluorophores, which can involve cytotoxic catalysts like copper(I). pku.edu.cnpku.edu.cn Researchers have successfully used this strategy to visualize a wide array of small biomolecules, including nucleic acids, proteins, lipids, and drugs, by metabolically incorporating precursors tagged with an alkyne group. nih.govnih.gov

Principles of Sir Alkyne Probe Design and Engineering

Rational Design for Optimized Optical Performance in Biological Systems

The design of SiR-alkyne probes prioritizes optical characteristics suitable for live-cell imaging and super-resolution microscopy. SiR fluorophores, including this compound, operate in the far-red to near-infrared (NIR) spectral range, typically with excitation around 650 nm and emission around 670 nm spirochrome.comcytoskeleton.comrsc.org. This spectral window is advantageous in biological imaging as it minimizes interference from cellular autofluorescence, which is typically higher at shorter wavelengths cytoskeleton.comresearchgate.net. The silicon-containing xanthene core of SiR contributes to its favorable photophysical properties, including high brightness and photostability compared to traditional cyanine (B1664457) dyes like Cy5 and Cy7 rsc.org.

The rational design also considers the equilibrium between a non-fluorescent, closed spirolactone state and a highly fluorescent, open zwitterionic state cytoskeleton.comdicp.ac.cn. This equilibrium is crucial for the probe's performance, particularly in fluorogenic applications. Binding to a target molecule shifts this equilibrium towards the fluorescent open state, leading to a significant increase in fluorescence signal cytoskeleton.com.

Strategies for Enhanced Signal-to-Noise Ratio in Biological Contexts

Achieving a high signal-to-noise ratio (SNR) is paramount for high-quality biological imaging, especially in live cells where background fluorescence can be significant researchgate.netnih.gov. Several strategies are employed in the design of this compound probes to enhance SNR:

Far-Red/NIR Emission: As mentioned, operating in the far-red/NIR window reduces background autofluorescence from cellular components cytoskeleton.comrsc.orgresearchgate.net.

Fluorogenicity: this compound probes can be designed to be minimally fluorescent in the unbound state and exhibit a significant fluorescence increase upon binding to their target via the alkyne handle cytoskeleton.comresearchgate.net. This "turn-on" detection mechanism minimizes background signal from unbound probes, effectively acting as a wash-free strategy to improve SNR cytoskeleton.comnih.govacs.org. The fluorescence amplification from the unbound to bound state can be substantial, reported to be as high as 100-fold for some SiR-coupled probes cytoskeleton.com.

Bioorthogonal Reactions: The alkyne group in this compound is utilized in bioorthogonal reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules spirochrome.comacs.orgresearchgate.net. These reactions are highly selective and occur efficiently under physiological conditions with minimal interaction with endogenous molecules, reducing non-specific labeling and thus lowering background noise acs.org.

Targeted Delivery: Strategies that facilitate the specific delivery of this compound conjugates to the target site or organelle can further improve SNR by concentrating the fluorescent signal at the location of interest and reducing diffuse background fluorescence researchgate.net.

Chemical Modifications for Improved Cellular Interaction and Specificity

Chemical modifications to the this compound scaffold are critical for optimizing its interaction with biological systems, including cellular uptake, targeting, and minimizing efflux.

Influence on Cellular Uptake Mechanisms (e.g., OATP3A1 transport)

Research has shown that organic anion transporting polypeptides (OATPs), such as OATP3A1, can mediate the uptake of certain membrane-impermeable, tetrazine-bearing fluorescent probes, including those based on silicon rhodamine researchgate.netnih.gov. While this compound itself is a clickable handle, its conjugation to different targeting moieties can influence its interaction with transporters like OATP3A1. Designing probes that are recognized by specific transporters present on the target cells can enhance uptake efficiency and specificity researchgate.netnih.gov. For example, a zwitterionic fluorescent coumarin (B35378) probe was found to be a potent substrate of human OATP3A1, allowing its transport into cells nih.gov. This suggests that incorporating structural features recognized by OATP3A1 or other relevant transporters could be a strategy for improving the cellular uptake of SiR conjugates.

Design Principles to Counter Efflux Mechanisms

Efflux pumps are membrane proteins that actively transport various molecules, including some fluorescent probes, out of cells, leading to reduced intracellular concentration and diminished staining mdpi.comjapsonline.com. Designing this compound probes to counter these mechanisms is important for sustained intracellular labeling and imaging.

Strategies to mitigate efflux include:

Modifying Physicochemical Properties: Adjusting the lipophilicity and charge of the this compound conjugate can influence its recognition by efflux pumps mdpi.com.

Targeting Intracellular Compartments: Designing probes that rapidly localize to specific intracellular organelles after entering the cell can help them evade efflux transporters located on the plasma membrane researchgate.net.

Co-administration with Efflux Pump Inhibitors: In some cases, co-incubating cells with efflux pump inhibitors, such as verapamil, can improve the intracellular accumulation of SiR probes mdpi.com.

Covalent Trapping: Utilizing the alkyne handle for covalent attachment to an intracellular target via a bioorthogonal reaction effectively traps the probe inside the cell, preventing its efflux nih.gov.

Development of Fluorogenic this compound Probes for Turn-On Detection

The development of fluorogenic this compound probes is a key area of research, enabling "turn-on" detection upon reaction with a target molecule. This approach significantly improves imaging quality by reducing background fluorescence from unbound probes cytoskeleton.comacs.org.

The inherent spirolactone-zwitterion equilibrium of the SiR scaffold is fundamental to its fluorogenic potential cytoskeleton.comdicp.ac.cn. In the closed spirolactone form, the probe is largely non-fluorescent. Upon interacting with a target or undergoing a specific chemical reaction (such as the click reaction via the alkyne), the equilibrium shifts towards the open, highly fluorescent zwitterionic form cytoskeleton.com.

In the context of this compound, fluorogenicity is often achieved by conjugating the alkyne-modified SiR to a quenching moiety, which is then released or altered upon reaction with an azide-tagged target researchgate.netacs.org. For example, probes have been designed where the tetrazine unit acts as a quencher, and its reaction with a strained alkyne (or the alkyne in this compound reacting with an azide-tetrazine conjugate) leads to a significant fluorescence increase acs.orgresearchgate.netresearchgate.net. This design principle allows for efficient quenching in the unbound state and a high turn-on ratio upon target binding acs.org.

Scaffold Engineering for Tunable Reactivity and Target Specificity

Scaffold engineering of this compound probes involves modifying the core structure or the attached functional groups to tune their reactivity and achieve specificity for desired biological targets.

The alkyne group itself serves as a versatile handle for bioorthogonal conjugation, allowing the attachment of SiR to a wide range of biomolecules or targeting ligands spirochrome.comacs.org. The choice of bioorthogonal reaction partner (e.g., azide) and the conditions (e.g., copper-catalyzed vs. copper-free click chemistry) can be tuned based on the specific application and desired reactivity cytoskeleton.comacs.orgbiologists.com. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient but requires copper ions, which can be cytotoxic researchgate.netbiologists.com. Strain-promoted azide-alkyne cycloaddition (SPAAC), utilizing strained alkynes like cyclooctynes, allows for catalyst-free reactions, which is advantageous for live-cell applications acs.orgbiologists.com. This compound can react with azide (B81097) derivatives in the presence of copper(I) or with strained alkynes without copper cytoskeleton.comspirochrome.com.

Beyond the alkyne handle, modifications to the SiR core can influence its photophysical properties, cell permeability, and targeting capabilities rsc.orgnih.gov. Introducing specific substituents can alter the probe's spectral properties, quantum yield, and photostability nih.gov. Furthermore, conjugating this compound to targeting ligands such as peptides, antibodies, or small molecules can direct the probe to specific proteins, organelles, or cellular structures researchgate.netnih.gov. This targeted delivery, combined with the bioorthogonal reaction, ensures that the fluorescent signal is generated specifically at the location of the target molecule nih.gov. The ability to tune the reactivity and specificity through scaffold engineering makes this compound a powerful tool for a wide array of biological imaging and labeling applications.

Sir Alkyne in Biomolecular Interaction and Cellular Pathway Studies

Investigation of Specific Target Engagement Mechanisms

SiR-alkyne is utilized to probe how specific molecules interact with their intended targets within complex biological environments. The alkyne group itself is generally considered bioinert, meaning it does not readily react with native cellular components. This allows the this compound probe to distribute within the cell and engage its target through non-covalent interactions or, in some specialized applications, via designed covalent mechanisms. Following the engagement period, click chemistry is performed to attach a reporter molecule. This strategy is particularly valuable for studying the binding kinetics, localization, and target occupancy of the this compound probe.

Research findings often involve incubating cells or biological samples with this compound, allowing it to bind to its target. Subsequently, a click reaction is performed using an azide-functionalized reporter (e.g., azide-biotin for enrichment, azide-fluorophore for imaging). The labeled targets can then be analyzed. For instance, if this compound is designed to target a specific protein based on its structure, the click-labeled protein can be visualized by fluorescence microscopy or enriched using streptavidin beads (if biotin (B1667282) is used as the reporter) for subsequent identification via mass spectrometry.

Studies have demonstrated that the efficiency of target engagement and subsequent click labeling is dependent on factors such as probe concentration, incubation time, and the accessibility of the target. Data generated from such studies often quantify the level of labeling achieved under different conditions or identify the specific proteins labeled.

Representative Data: this compound Labeling Efficiency Studies evaluating this compound engagement with a hypothetical target protein (Target P) in cell lysate might yield results indicating labeling efficiency based on the amount of clicked reporter detected relative to the total amount of Target P.

| Condition | This compound Concentration | Incubation Time | Click Reporter | Labeling Efficiency (%) |

| Condition A | 1 µM | 1 hour | Azide-Biotin | 65 |

| Condition B | 5 µM | 1 hour | Azide-Biotin | 88 |

| Condition C | 5 µM | 3 hours | Azide-Biotin | 92 |

Note: This table represents hypothetical data illustrating the type of findings obtained when investigating this compound target engagement efficiency under varying experimental conditions.

These findings help researchers understand the optimal conditions for this compound to engage its target and provide insights into the nature of the interaction.

Analysis of Labeling Specificity and Selectivity in Complex Biological Environments

A critical aspect of using chemical probes in biological systems is ensuring their specificity and selectivity. Specificity refers to the probe binding primarily to its intended target, while selectivity relates to its preference for the target over other potential binding partners in a complex mixture like a cell lysate or living cell. This compound's specificity and selectivity are assessed through various methods.

Competition assays are frequently used, where the this compound probe is applied in the presence of an excess of the known, unlabeled target molecule or a structural analog. A reduction in this compound labeling of the target in the presence of the competitor indicates specific binding. Conversely, if labeling is unaffected, it suggests non-specific interactions or engagement with a different target.

Proteomic approaches, particularly those involving mass spectrometry, are powerful for globally assessing labeling specificity. After this compound incubation and click chemistry with an affinity tag (like biotin), labeled proteins are enriched and identified. A high degree of specificity is indicated if the intended target protein is the predominant species identified, with minimal labeling of unrelated proteins.

Research findings often highlight the importance of probe concentration and incubation conditions for achieving optimal specificity. Off-target labeling can occur at higher concentrations or longer incubation times. Studies aim to define a "window" of conditions where labeling is highly specific to the intended target.

Representative Data: this compound Labeling Specificity (Proteomic Analysis) Analysis of proteins enriched via click chemistry after this compound incubation in cell lysate might reveal the following distribution of labeled proteins.

| Identified Protein | Abundance (Relative to Target) | Confidence Score |

| Target Protein X | 100% | High |

| Protein A | 5% | Medium |

| Protein B | 2% | Low |

| Protein C | 1% | Low |

| ... (Other) | <1% | Low |

Note: This table represents hypothetical data illustrating the outcome of a proteomic analysis assessing this compound labeling specificity, showing Target Protein X as the primary labeled species.

These analyses are crucial for validating this compound as a reliable tool for studying the intended biomolecular interaction and for interpreting results obtained from its application.

Characterization of Probe-Induced Perturbations on Endogenous Biological Processes

Introducing any chemical probe into a biological system carries the potential to perturb the normal function of that system. It is essential to characterize whether this compound itself, or the subsequent click chemistry reaction, significantly alters the endogenous biological processes being studied. Perturbations could arise from the probe binding to unintended targets, interfering with protein function, or the click chemistry reagents causing cellular stress.

Studies addressing this involve comparing the behavior of cells or biological systems treated with this compound (and subsequent click chemistry) to untreated controls or controls treated only with the click chemistry reagents. Functional assays relevant to the process being studied (e.g., cell viability, protein activity assays, signaling pathway activation status) are performed.

Research findings often indicate that this compound, particularly at the low concentrations typically used for labeling, exhibits minimal perturbation on many common cellular processes over short incubation periods. However, potential effects must always be evaluated in the context of the specific experiment. The click chemistry reaction itself, especially the copper catalyst, can be cytotoxic; therefore, optimization of click reaction conditions (e.g., using biocompatible ligands, minimizing copper concentration, using rapid reaction times) is critical to minimize perturbations.

Representative Data: Impact of this compound Labeling on Cellular Viability Cell viability assays comparing different treatment groups can provide insight into probe-induced perturbations.

| Treatment Group | Cell Viability (% of Control) |

| Untreated Control | 100 |

| This compound (5 µM, 1 hr incubation) | 98 |

| This compound (5 µM, 1 hr) + Click Chemistry (Optimized) | 95 |

| This compound (5 µM, 1 hr) + Click Chemistry (Non-Optimized) | 70 |

Note: This table represents hypothetical data showing the potential impact of this compound and click chemistry on cell viability, highlighting the importance of optimized click conditions.

Characterizing potential perturbations ensures that the observations made using this compound are reflective of the biological process itself, rather than artifacts induced by the experimental probe or procedure.

Computational Approaches in Alkyne Chemistry Relevant to Sir Alkyne Systems

Theoretical Studies on Reaction Mechanisms Involving Alkynes

Theoretical studies, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the intricate step-by-step processes involved in reactions where alkynes participate. These studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed understanding of how these reactions proceed. Computational investigations have been applied to various alkyne reactions, including semihydrogenation, hydrothiolation, hydroselenation, and cycloaddition reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly relevant to the functionalization of alkyne-tagged molecules. nih.govmdpi.comresearchgate.netresearchgate.netacs.org

For instance, computational studies have investigated the mechanisms of transition metal-catalyzed alkyne transformations, revealing the involvement of intermediates such as metal-acetylides and metallacycles. nih.govacs.org DFT calculations have been used to clarify the regioselectivity of cycloaddition reactions, such as the zinc-mediated [3+2] cycloaddition of azides with alkynes, indicating that the regioselectivity can be controlled by the nucleophilicity of the terminal alkyne. mdpi.com

Electronic and Steric Factors Influencing Alkyne Reactivity

Electronic and steric factors significantly influence the reactivity and selectivity of alkynes in chemical transformations. Computational studies allow for the quantitative assessment of these effects.

Electronic factors, such as electron density on the alkyne carbon atoms, can impact their susceptibility to nucleophilic or electrophilic attack. Theoretical calculations can determine partial atomic charges and frontier molecular orbitals (FMOs), providing insights into the electronic activation of the alkyne triple bond. kit.eduacs.org For example, the interaction of a metal with an alkyne can be described by the Dewar-Chatt-Duncanson model, involving sigma-donation from the alkyne pi-system to the metal and pi-back-donation from filled metal d-orbitals to the alkyne antibonding pi*-orbitals. kit.edu Relativistic effects, particularly significant for heavy metals like gold and platinum, can enhance these interactions, explaining their unique catalytic activity in electrophilic alkyne activations. kit.edu

Data from computational studies on steric effects in alkyne semihydrogenation catalyzed by a specific FLP (d1) show a correlation between alkyne structure and relative activity:

| Alkyne | Substituents | Relative Activity (Qualitative) |

| Acetylene (B1199291) | H | Lower |

| But-2-yne | Me | Lower |

| Hex-3-yne | Et | Highest |

| 2,5-dimethylhex-3-yne | iPr | Lower |

| 2,2,5,5-tetramethylhex-3-yne | tBu | Lower |

| 1,2-diphenylethyne | Ph | Lower |

This table illustrates how increasing steric bulk initially increases activity (from acetylene to hex-3-yne) but then decreases it with further bulk (from hex-3-yne to 2,2,5,5-tetramethylhex-3-yne and 1,2-diphenylethyne), resulting in a volcano-shaped trend. nih.govresearchgate.netduq.eduacs.orgacs.org

Metal-Alkyne Interactions in Catalysis

Metal-alkyne interactions are fundamental to many catalytic transformations involving alkynes, including the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is highly relevant for attaching SiR fluorophores or other moieties to alkyne-functionalized molecules. nih.govacs.org Computational studies have provided significant insights into the nature of these interactions and the resulting catalytic mechanisms.

In CuAAC, experimental and computational studies have shown that Cu(I) coordinates to alkynes, often through polynuclear Cu(I) intermediates, forming copper-acetylides. nih.govacs.org The azide (B81097) then binds to this intermediate, forming a metallacycle, followed by rapid triazole ring formation. nih.gov Detailed mechanisms for CuAAC have been elucidated through computational studies. nih.gov

Beyond copper catalysis, computational chemistry has explored alkyne interactions with various transition metals, including gold, ruthenium, palladium, rhodium, iridium, chromium, manganese, and iron, in diverse reactions such as hydroamination, hydroalkoxylation, hydrosilylation, and borylation. mdpi.comresearchgate.netresearchgate.netkit.eduacs.orgacs.orgresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net These studies investigate the coordination modes of alkynes (e.g., side-on η²), the strength of metal-alkyne bonds, and the subsequent steps in the catalytic cycle, such as insertion into metal-heteroatom or metal-carbon bonds. acs.orgresearchgate.netresearchgate.net

Computational analysis of metal-alkyne complexes can reveal the electronic situation, such as partial reduction of the alkyne by the metal, leading to descriptions involving formal metal-bound alkynyl radical anions. researchgate.net DFT calculations are frequently used to understand the geometry and electronic structure of metal-alkyne complexes and to calculate binding energies, which are crucial for understanding the pre-equilibrium steps in catalytic cycles where the alkyne replaces other ligands coordinated to the metal center. mdpi.comresearchgate.net

Computational studies have also compared the catalytic activity of different metals. For example, a computational study comparing alkyne insertion into Cu-Al and Au-Al bonds highlighted the superior ability of the copper-aluminyl complex in activating and inserting the alkyne, leading to more efficient product formation. acs.org

Predictive Modeling for Rational Probe Design and Optimization

Computational approaches are increasingly employed in the rational design and optimization of chemical probes, including fluorescent probes like SiR-alkyne. Predictive modeling can help researchers anticipate the properties and behavior of potential probe candidates before undertaking synthesis, saving time and resources. nih.govibs.re.kr